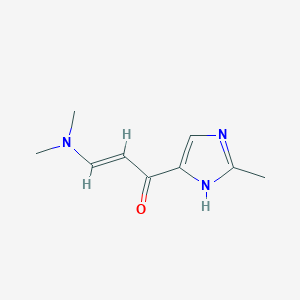
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Mecanismo De Acción
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation in the body. By blocking the production of these prostaglandins, 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide reduces pain and inflammation without affecting the production of other prostaglandins that are important for maintaining normal physiological functions.
Biochemical and Physiological Effects
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide also has anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. In addition, 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide has been shown to have neuroprotective effects, as it reduces inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide in lab experiments is that it is a selective COX-2 inhibitor, which means that it has fewer side effects than other NSAIDs that also inhibit the COX-1 enzyme. However, one limitation of using 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide in lab experiments is that it can be toxic to certain cell types at high concentrations, which can limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide, including exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. In addition, future research could focus on developing new formulations of 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide that are more effective and have fewer side effects. Finally, future research could explore the use of 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide involves several steps, starting with the reaction of 4-methylsulfonylbenzene with ethyl 2-bromoacetate to form 4-methylsulfonylphenyl-2-acetoxyacetate. This intermediate is then reacted with 2-methoxyaniline to form 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbenzamide, which is subsequently treated with butyllithium and then methyl iodide to yield 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide.
Aplicaciones Científicas De Investigación
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In Alzheimer's disease research, 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide has been shown to reduce inflammation and improve cognitive function in animal models. In cardiovascular disease research, 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide has been shown to reduce the risk of heart attacks and strokes in patients with a history of cardiovascular disease.
Propiedades
IUPAC Name |
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(17)15-12(8-9-22(3,19)20)14(18)16-11-6-4-5-7-13(11)21-2/h4-7,12H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOZLRFZIAZXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670890.png)
![(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2670892.png)
![2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2670895.png)


![ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2670900.png)

![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2670904.png)


![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2670908.png)
